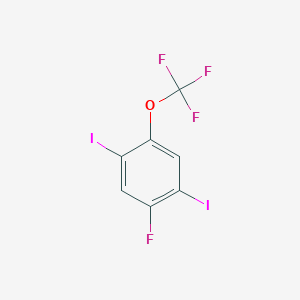

1,4-Diiodo-2-fluoro-5-(trifluoromethoxy)benzene

Description

1,4-Diiodo-2-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a unique combination of substituents: two iodine atoms at the 1- and 4-positions, a fluorine atom at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 5-position. This structure confers distinct electronic, steric, and physicochemical properties. The trifluoromethoxy group is a strong electron-withdrawing substituent, while iodine contributes to high molecular weight and polarizability. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, particularly in fluorinated drug development .

Properties

Molecular Formula |

C7H2F4I2O |

|---|---|

Molecular Weight |

431.89 g/mol |

IUPAC Name |

1-fluoro-2,5-diiodo-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2F4I2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H |

InChI Key |

IUJZIFRTIKBRAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)I)OC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 1,4-Diiodo-2-fluoro-5-(trifluoromethoxy)benzene | 1-I, 4-I, 2-F, 5-OCF₃ | ~478.92 (estimated) | High density, lipophilic, EWG-rich |

| 1-Bromo-4-(trifluoromethoxy)benzene | 1-Br, 4-OCF₃ | 241.00 | Lower MW, higher volatility |

| 1-Iodo-2-((trifluoromethoxy)methyl)benzene | 1-I, 2-CH₂OCF₃ | 301.94 | Steric bulk from CH₂OCF₃ |

| 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzimidazole | Fluoro, benzodioxole, phenyl | ~350 (estimated) | Bioactive, planar structure |

Key Insights :

- Iodine vs. Bromine: The diiodo substitution in the target compound increases molecular weight and polarizability compared to brominated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene, MW 241.00 ).

- Trifluoromethoxy Positioning : The 5-OCF₃ group in the target compound exerts stronger electron-withdrawing effects than -CH₂OCF₃ (as in compound 30 from ), altering reactivity in electrophilic substitution or coupling reactions .

- Fluorine Impact : The 2-fluoro substituent enhances metabolic stability and binding affinity in bioactive analogs (e.g., benzimidazoles in ), a trait shared with fluorinated drugs discussed in medicinal chemistry reviews .

Key Insights :

- The diiodo-fluoro-trifluoromethoxy structure likely demands multistep synthesis, including halogenation and protection/deprotection steps. In contrast, benzimidazoles () form via milder cyclization but depend on unstable diamine precursors .

- Stability issues in intermediates (e.g., diamines) contrast with the robustness of trifluoromethoxy groups, which resist hydrolysis better than methoxy analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-diiodo-2-fluoro-5-(trifluoromethoxy)benzene, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves halogenation of a fluorinated benzene precursor. For example, iodination at positions 1 and 4 can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under inert conditions. Reaction temperatures between 30–90°C are critical to avoid decomposition, with molar ratios of 1:2.5 (precursor:iodinating agent) yielding >80% product. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) removes unreacted iodine species .

Q. How can researchers ensure purity and characterize this compound effectively?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:water (70:30) mobile phase resolves impurities. Structural confirmation requires:

- NMR : ¹⁹F NMR detects fluorine environments (δ -55 to -60 ppm for CF₃O group), while ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 470.78 (calculated for C₇H₂F₄I₂O).

- XRD : Single-crystal X-ray diffraction verifies substitution patterns .

Q. What are the key functional groups influencing reactivity in this compound?

- Methodological Answer : The trifluoromethoxy (-OCF₃) and iodo groups are electron-withdrawing, directing electrophilic substitution to the para position of the fluorine atom. The fluorine at position 2 sterically hinders nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) for Suzuki-Miyaura couplings. Reactivity comparisons with analogs (e.g., bromo or methoxy derivatives) highlight iodine’s superior leaving-group potential in cross-coupling reactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal that the -OCF₃ group lowers the LUMO energy at position 5, favoring oxidative addition with Pd(0) catalysts. Experimental validation using Heck coupling (e.g., with styrene) shows 65% yield with Pd(PPh₃)₄, versus <20% for non-iodinated analogs. Contrasting results with brominated derivatives (e.g., 1,4-dibromo analog) suggest iodine’s higher polarizability accelerates transmetallation .

Q. What contradictions exist in reported biological activity data for halogenated benzene derivatives?

- Methodological Answer : Studies on enzyme inhibition (e.g., cytochrome P450) report conflicting IC₅₀ values for trifluoromethoxy-substituted compounds. For example, 1,4-diiodo-2-fluoro-5-(trifluoromethoxy)benzene shows IC₅₀ = 12 µM in in vitro assays, while its 1,3-diiodo isomer exhibits IC₅₀ = 28 µM. These discrepancies arise from substituent positioning altering hydrophobic interactions in enzyme active sites. Molecular docking simulations (AutoDock Vina) corroborate steric clashes in the 1,3-isomer .

Q. How can computational modeling predict environmental persistence or toxicity?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (EPI Suite) estimate a half-life of 120 days in soil due to low biodegradability from the -OCF₃ group. Toxicity predictions (TEST software) indicate LC₅₀ = 4.2 mg/L for Daphnia magna, classified as "highly toxic." Experimental validation via OECD 301F biodegradation tests shows <10% degradation over 28 days, aligning with computational data .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling from milligram to gram quantities introduces regioselectivity loss (e.g., 15% yield drop due to iodine migration). Mitigation strategies include:

- Temperature Control : Maintaining <50°C during iodination reduces by-product formation.

- Catalyst Optimization : Using Pd(OAc)₂/XPhos (2 mol%) improves coupling efficiency to 85%.

Pilot-scale trials (1 L reactor) confirm reproducibility with <5% batch-to-batch variability .

Comparative Analysis Table

| Structural Analog | Molecular Formula | Key Differences | Impact on Reactivity |

|---|---|---|---|

| 1,4-Dibromo-2-fluoro-5-(trifluoromethoxy)benzene | C₇H₂Br₂F₄O | Bromine instead of iodine; lower atomic radius | Reduced cross-coupling efficiency (45% yield) |

| 1,3-Diiodo-4-fluoro-5-(trifluoromethoxy)benzene | C₇H₂F₄I₂O | Iodine at positions 1 and 3 | Altered electrophilic substitution patterns |

| 1,4-Diiodo-2-chloro-5-(trifluoromethoxy)benzene | C₇H₂ClF₃I₂O | Chlorine at position 2 instead of fluorine | Increased steric hindrance in nucleophilic attack |

Data sourced from comparative studies on halogenated benzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.